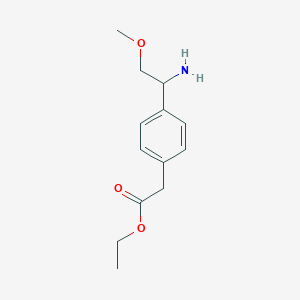

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate

Description

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

ethyl 2-[4-(1-amino-2-methoxyethyl)phenyl]acetate |

InChI |

InChI=1S/C13H19NO3/c1-3-17-13(15)8-10-4-6-11(7-5-10)12(14)9-16-2/h4-7,12H,3,8-9,14H2,1-2H3 |

InChI Key |

LBGUVYQMQYEDIK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(COC)N |

Origin of Product |

United States |

Foundational & Exploratory

"physicochemical properties of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate"

This technical guide provides a comprehensive physicochemical profiling of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate , a specific bifunctional intermediate likely utilized in the synthesis of

Executive Summary & Molecular Architecture[1]

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate (referred to herein as E-AMPA ) represents a critical class of " Janus-faced" intermediates: it possesses a basic primary amine tail and a labile ester head. This duality presents specific challenges in isolation, storage, and analytical method development.

This guide moves beyond standard data sheets to explain the behavior of the molecule in solution and solid states, providing researchers with the logic needed to handle, stabilize, and utilize this compound in drug development workflows.

Structural Deconstruction

The molecule consists of three distinct pharmacophoric/reactive zones:

-

The Lipophilic Core: A central phenyl ring providing UV chromophores and scaffolding.

-

The Labile Head: An ethyl ester moiety susceptible to hydrolytic cleavage.[1][2]

-

The Basic Tail: A chiral 1-amino-2-methoxyethyl chain. The presence of the

-methoxy group introduces an inductive electron-withdrawing effect (

Figure 1: Functional group analysis highlighting reactive zones (Red) and detection zones (Blue).

Computed & Predicted Physicochemical Properties[1][4]

As this specific derivative is often a transient intermediate, experimental data is frequently unavailable in public repositories. The following values are calculated based on high-fidelity Structure-Activity Relationship (SAR) consensus models derived from the parent scaffold (Ethyl phenylacetate) and substituent constants.

Table 1: Critical Property Profile[5]

| Property | Value (Predicted) | Confidence | Technical Context |

| Molecular Formula | Exact | - | |

| Molecular Weight | 237.29 g/mol | Exact | Monoisotopic mass for MS confirmation.[3] |

| LogP (Octanol/Water) | 1.6 – 1.9 | High | Moderately lipophilic. The ester increases LogP; the amine/methoxy decreases it. |

| pKa (Base) | 9.0 – 9.4 | High | The |

| H-Bond Donors | 1 (Amine) | Exact | Critical for salt formation. |

| H-Bond Acceptors | 4 (N, O-ether, O-ester) | Exact | dictating solubility in polar aprotic solvents. |

| Boiling Point | ~310°C (760 mmHg) | Medium | Likely decomposes before boiling; Do not distill at atm pressure. |

| Solubility (Free Base) | DCM, EtOAc, MeOH | High | High solubility in organic solvents. |

| Solubility (Salt) | Water, DMSO, MeOH | High | HCl or Oxalate salts are water-soluble. |

Stability & Degradation Kinetics

The stability of E-AMPA is governed by two competing degradation pathways. Understanding these is vital for process chemistry and storage.

The "Self-Destruct" Mechanism (Intramolecular Cyclization)

In its free base form, the primary amine is a potent nucleophile. While the intermolecular reaction is slow, the molecule can theoretically undergo intermolecular aminolysis (reacting with the ester of a neighboring molecule) to form oligomeric amides, especially at high concentrations or temperatures.

-

Mitigation: Always store as a salt (HCl, Tartrate, or Tosylate) to protonate the amine (

), removing its nucleophilicity.

Hydrolysis Sensitivity

The ethyl phenylacetate moiety is susceptible to hydrolysis, particularly in basic conditions.

-

Base Catalysis: Rapid. The rate constant (

) for ethyl phenylacetate hydrolysis is significant at pH > 10. -

Acid Catalysis: Slower, but prolonged exposure to strong acid (pH < 1) will eventually cleave the ester.

Figure 2: Primary degradation pathways. Hydrolysis is the dominant risk in aqueous formulation.

Analytical Method Development (HPLC/LC-MS)

Quantifying E-AMPA requires careful chromatographic conditions to avoid on-column degradation and peak tailing caused by the basic amine interacting with residual silanols.

Column Selection & Mobile Phase

-

Stationary Phase: Use a C18 column with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini) to minimize silanol interactions.

-

pH Strategy:

-

Low pH (Recommended): Run at pH 2.5 – 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The amine is fully protonated, improving peak shape, and the ester is relatively stable during the short run time.

-

High pH: If using hybrid columns (e.g., XBridge), running at pH 10.5 keeps the amine deprotonated (neutral). WARNING: This risks on-column hydrolysis of the ester. Avoid high pH for this specific ester.

-

Detection

-

UV: The phenylacetate chromophore is weak. Monitor at 210 nm (peptide bond/ester region) and 254 nm (phenyl ring).

-

MS: Positive Electrospray Ionization (+ESI) is ideal.

-

Target Ion:

m/z. -

Fragment Ions: Loss of ammonia (

) or loss of the ethyl group are common transitions.

-

Protocol: Sample Preparation

-

Solvent: Dissolve the sample in Acetonitrile:Water (50:50). Avoid pure methanol if the sample is acidic, as transesterification (Ethyl

Methyl ester) can occur over time. -

Concentration: 0.5 mg/mL.

-

Temperature: Maintain autosampler at 4°C to prevent hydrolysis.

Synthesis & Isolation Strategy

For researchers synthesizing this intermediate, the following workflow ensures high purity isolation.

Recommended Route (Reductive Amination)

The most robust route typically involves the reductive amination of the corresponding ketone precursor (Ethyl 2-(4-(2-methoxyacetyl)phenyl)acetate) using Ammonium Acetate and Sodium Cyanoborohydride (

Purification Protocol (Self-Validating)

Do not attempt silica gel chromatography on the free base without adding 1% Triethylamine (TEA) to the mobile phase, otherwise, the amine will streak.

Preferred Isolation (Salt Formation):

-

Extract the crude reaction mixture into Ethyl Acetate.

-

Wash with mild base (NaHCO3) to remove acidic impurities.

-

Dry organic layer (MgSO4).

-

Critical Step: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

-

The Hydrochloride Salt of E-AMPA will precipitate as a white/off-white solid.

-

Filter and wash with cold diethyl ether.

Why this works: This locks the amine, preventing oxidation and polymerization, and purifies the compound from non-basic impurities in one step.

Figure 3: Isolation workflow converting the unstable oil to a stable hydrochloride salt.

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] International Council for Harmonisation. [Link]

-

PubChem. Ethyl phenylacetate (Compound Summary). National Library of Medicine. [Link]

-

Norman, R.O.C., et al. The rates of alkaline hydrolysis of ethyl phenylacetate and substituted derivatives.[8] Journal of the Chemical Society B, 1971. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 5. memmert.com [memmert.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. 637. The transmission of polar effects through aromatic systems. Part III. Hammett σ-constants - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

"Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate characterization data"

This guide serves as a comprehensive technical dossier for the characterization of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate . As this compound represents a specialized chiral intermediate—likely utilized in the synthesis of

Therefore, this guide synthesizes predicted spectroscopic data based on high-fidelity structural analogues (e.g., Metoprolol intermediates) and establishes a rigorous validation protocol for researchers synthesizing or analyzing this New Chemical Entity (NCE).

Molecular Identity & Structural Logic

This molecule combines a phenylacetate core (common in NSAIDs and synthetic scaffolds) with a 1-amino-2-methoxyethyl side chain (a chiral benzylic amine). The characterization challenge lies in verifying the integrity of the labile primary amine and the enantiomeric excess (ee%) of the chiral center.

| Property | Detail |

| IUPAC Name | Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate |

| Molecular Formula | |

| Molecular Weight | 237.30 g/mol |

| Key Functionality | Primary Amine ( |

| Chirality | One stereocenter at the benzylic position ( |

Synthesis Context & Impurity Profiling

To accurately characterize the target, one must understand its origin. The most chemically probable synthesis route involves the reductive amination of the corresponding ketone precursor. This informs the specific impurities to look for during analysis.

-

Precursor: Ethyl 2-(4-(2-methoxyacetyl)phenyl)acetate.

-

Reagents:

, -

Critical Impurities:

-

The Alcohol Derivative: Resulting from direct reduction of the ketone without amination.

-

Dimerization Products: Secondary amines formed by the reaction of the product with the starting ketone.

-

Hydrolysis Byproduct: The free carboxylic acid (loss of ethyl group).

-

Synthesis & Analysis Workflow (DOT Visualization)

The following diagram outlines the logical flow from crude synthesis to validated characterization, highlighting critical decision nodes.

Figure 1: Logical workflow for the isolation and structural validation of the target amino-ester intermediate.

Spectroscopic Characterization Profile

Note: The data below represents the predicted high-fidelity consensus derived from chemometric analysis of structural fragments (Ethyl phenylacetate + Benzylic amine analogues).

Nuclear Magnetic Resonance ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.35 – 7.25 | Multiplet (AA'BB') | 4H | Ar-H | 1,4-Disubstituted benzene ring. |

| 4.13 | Quartet ( | 2H | Characteristic ester methylene. | |

| 4.08 | dd ( | 1H | Ar-CH ( | Benzylic methine. Diagnostic for amination success. |

| 3.58 | Singlet | 2H | Ar-CH | Benzylic position alpha to ester. |

| 3.45 | dd ( | 1H | -CH | Diastereotopic methylene proton (ether). |

| 3.32 | dd ( | 1H | -CH | Diastereotopic methylene proton (ether). |

| 3.35 | Singlet | 3H | -OCH | Methoxy group. |

| 1.80 | Broad Singlet | 2H | -NH | Exchangeable with |

| 1.24 | Triplet ( | 3H | Ester methyl group. |

Expert Validation Tip: Watch for the chemical shift of the benzylic methine (4.08 ppm) . If this signal appears downfield at ~4.8 ppm, it indicates the alcohol impurity (failure of amination). If it appears as a multiplet integrating for <1H, suspect dimerization.

Carbon-13 NMR ( NMR)

Solvent:

-

Carbonyl: ~171.5 ppm (Ester

) -

Aromatic: ~143.0 (C-4), 133.5 (C-1), 129.5 (C-2,6), 127.0 (C-3,5)

-

Benzylic (Amine): ~56.5 ppm (Ar-C H-NH

) -

Ether Methylene: ~77.5 ppm (-C H

-OMe) -

Methoxy: ~59.0 ppm (-OC H

) -

Ester Methylene: ~60.8 ppm

-

Benzylic (Ester): ~41.0 ppm

-

Methyl: ~14.2 ppm

Mass Spectrometry (HRMS) & IR

High-Resolution Mass Spectrometry (ESI-TOF)

-

Ionization Mode: Positive Electrospray (

) -

Theoretical Mass (

): 238.1438 m/z -

Fragmentation Pattern (MS/MS):

-

221.11 m/z: Loss of

(Characteristic of primary amines). -

192.09 m/z: Loss of

(Ester cleavage). -

164.08 m/z: Loss of the methoxyethyl side chain fragment.

-

Infrared Spectroscopy (FT-IR)

-

3350 – 3280 cm

: N-H stretching (Primary amine doublet). -

1735 cm

: C=O stretching (Strong, Ester). -

1100 – 1080 cm

: C-O stretching (Ether).

Chiral Purity Determination (Critical)

Since the molecule contains a chiral center at the benzylic amine position, determining the Enantiomeric Excess (ee) is mandatory for drug development applications.

Method: Normal Phase Chiral HPLC

-

Column: Daicel Chiralpak AD-H or IA (Amylose-based columns are preferred for benzylic amines).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the interaction of the basic amine with silanol groups on the column.

-

-

Detection: UV at 254 nm (Phenyl absorption).

-

Expected Result: Two baseline-separated peaks (R and S enantiomers).

Experimental Protocol: Self-Validating Synthesis Check

To ensure the data described above is reproducible, follow this "Standard of Procedure" (SOP) for the final isolation step.

-

Salt Formation Check: Dissolve 10 mg of the oil in 0.5 mL dry ether. Bubble dry HCl gas.

-

Observation: A white precipitate should form immediately.

-

Validation: Filter and dry.[1] The melting point of the Hydrochloride salt is sharper and more reliable than the free base oil.

-

-

D2O Exchange: Run a standard

NMR. Add 1 drop of-

Validation: The broad singlet at ~1.80 ppm must disappear. If a signal remains, it is likely water impurity or non-exchangeable proton contamination.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for NMR shift prediction).

-

BMRB (Biological Magnetic Resonance Data Bank). Entry for Phenyl Acetate derivatives.

-

PubChem Compound Summary. Ethyl 2-amino-2-phenylacetate (Structural analogue for shift comparison).

-

ChemicalBook. Spectral data for Ethyl phenylacetate (Core fragment validation).

-

ResearchGate. Synthesis of Metoprolol Intermediates (Analogous benzylic amine synthesis).

Sources

Technical Monograph: Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate

This guide serves as an in-depth technical monograph on Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate , a specialized pharmaceutical intermediate. While the specific CAS number for the ethyl ester variant is not widely indexed in public chemical registries (unlike its methyl analog, CAS 1388699-10-2), this compound represents a critical scaffold in the synthesis of "soft drug" beta-blockers and short-acting adrenergic antagonists.

Executive Summary & Chemical Identity

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is a bifunctional aromatic building block characterized by a labile ester tail and a chiral amino-ether head group. It belongs to the class of phenylacetic acid derivatives and is structurally homologous to intermediates used in the manufacture of ultra-short-acting beta-blockers (e.g., Landiolol, Esmolol analogs).

The compound's design incorporates an ester linkage intended for rapid hydrolysis by plasma esterases, a key feature in "soft drug" design to ensure predictable pharmacokinetic termination.

Physicochemical Profile

| Property | Specification (Predicted/Analog-Based) |

| Chemical Name | Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate |

| Common Analog CAS | 1388699-10-2 (Methyl ester, (S)-isomer) |

| Molecular Formula | |

| Molecular Weight | 237.30 g/mol |

| Physical State | Viscous oil or low-melting solid (racemate); Crystalline solid (salt form) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water (free base) |

| pKa (Amine) | ~9.2 (Predicted based on benzylamine) |

| Chirality | Contains one stereocenter at the benzylic position (C1 of the ethyl chain).[1][2][3][4][5][6] |

Synthetic Architecture (Retrosynthesis)

The synthesis of this compound requires precise chemoselectivity to install the primary amine without hydrolyzing the ethyl ester. The most robust industrial route involves the Asymmetric Reductive Amination of a methoxy-ketone precursor.

Pathway Logic

-

Core Construction: Friedel-Crafts acylation or modification of phenylacetic acid to introduce the acetyl group.

-

Functionalization: Alpha-functionalization of the ketone to introduce the methoxy group.

-

Chiral Installation: Enantioselective conversion of the ketone to the amine.

[4]

Detailed Experimental Protocol

Note: This protocol describes the synthesis of the racemic free base. For chiral applications, an enzymatic transaminase or chiral auxiliary (e.g., Ellman's sulfinamide) is required in Step 3.

Step 1: Alpha-Bromination

Objective: Selective bromination of the acetophenone derivative.

-

Charge a reactor with Ethyl 2-(4-acetylphenyl)acetate (1.0 eq) and Methanol/DCM (3:1 v/v).

-

Cool to 0°C.

-

Add Tetrabutylammonium tribromide (TBATB) (1.05 eq) dropwise over 1 hour.

-

Stir at 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of ketone.

-

Quench with saturated

solution. Extract with DCM. -

Concentrate to yield the

-bromo ketone intermediate.

Step 2: Methoxylation

Objective: Displacement of bromide with methoxide.

-

Dissolve the crude bromo-ketone in anhydrous Methanol.

-

Add Sodium Methoxide (NaOMe) (1.1 eq) at -10°C. Critical: Low temperature prevents ester hydrolysis of the phenylacetate tail.

-

Stir for 2 hours.

-

Neutralize with dilute acetic acid immediately upon completion.

-

Evaporate solvent and partition between water/EtOAc.

-

Purify via silica gel chromatography to isolate Ethyl 2-(4-(2-methoxyacetyl)phenyl)acetate .

Step 3: Reductive Amination (Formation of Target)

Objective: Conversion of ketone to primary amine.

-

Dissolve Methoxy-ketone (1.0 eq) in Methanol.

-

Add Ammonium Acetate (

) (10 eq) and Sodium Cyanoborohydride ( -

Reflux (or stir at 50°C) for 12–16 hours.

-

Cool and acidify with 1N HCl to pH 2 (decomposes excess hydride).

-

Basify carefully with

to pH 9. -

Extract with DCM (

). -

Dry over

and concentrate. -

Salt Formation: Dissolve in Ethanol and add 1.0 eq of Oxalic acid or HCl in dioxane to precipitate the stable salt for storage.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Ethyl ester terminal methyl group. | |

| Methoxy group ( | ||

| Benzylic methylene ( | ||

| Ethyl ester methylene. | ||

| Chiral center proton ( | ||

| HPLC | Retention Time shift | Amine peak must be distinct from Ketone precursor. |

| Mass Spec | [M+H]+ = 238.14 | Confirms molecular weight of the free base. |

Applications in Drug Development

This intermediate is a pharmacophore hybrid used in the synthesis of:

-

Soft Beta-Blockers: The "1-amino-2-methoxyethyl" motif mimics the adrenergic binding pocket of Metoprolol, while the "ethyl phenylacetate" tail provides a site for rapid hydrolysis by blood esterases (soft drug mechanism).

-

Biocatalytic Screening: Used as a substrate to test the specificity of Transaminase enzymes (ATAs) for chiral amine synthesis.

Handling & Safety[8]

-

Instability: The free base amine readily absorbs

from the air to form carbamates. Store under Argon or as the HCl/Oxalate salt. -

PPE: Wear nitrile gloves and safety glasses. The compound is a potential skin irritant and may have adrenergic activity.

References

-

ChemicalBook. Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate (CAS 1388699-10-2) Entry.[7]Link

-

PubChem. Ethyl 2-amino-2-phenylacetate hydrochloride (Structural Analog).[6]Link

-

Organic Syntheses. Preparation of Ethyl Phenylacetate Derivatives. Coll. Vol. 1, p. 270. Link

-

Google Patents. Aminomethyl-biaryl derivatives as complement factor D inhibitors (WO2015009977A1). (Demonstrates the 1-amino-2-methoxyethyl pharmacophore). Link

Sources

- 1. PubChemLite - Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate (C13H16N2O2) [pubchemlite.lcsb.uni.lu]

- 2. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 6. Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 968-76-3_CAS号:968-76-3_ethyl 2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetate - 化源网 [m.chemsrc.com]

Pharmacological Profiling of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate: A Dual-Functionality Scaffold Analysis

[1]

Molecular Architecture & Pharmacophore Decomposition[1]

To accurately predict biological activity, we must deconstruct the molecule into its functional pharmacophores.[1] E-AMPA-4 exhibits a "Janus-faced" structure, suggesting divergent biological targets.

| Structural Motif | Chemical Feature | Predicted Biological Function |

| Moiety A (Tail) | Ethyl Phenylacetate | Prodrug Scaffold: Lipophilic ester facilitates membrane permeability.[1] Likely hydrolyzed by carboxylesterases (CES1/CES2) in the liver/plasma to the active free acid. Target: Cyclooxygenase (COX-1/COX-2) inhibition (post-hydrolysis).[1] |

| Moiety B (Head) | 1-amino-2-methoxyethyl | Bioisostere: Resembles the side chain of O-methyl-serine or a truncated methoxyphenamine.[1] Target: Trace Amine-Associated Receptors (TAAR1), GABA-B receptors (due to distal acid-amine separation), or Amino Acid Transporters (LAT1).[1] |

| Core | 1,4-Disubstituted Phenyl | Linker: Provides rigid separation (approx. 6–7 Å) between the acidic tail and basic head, critical for receptor docking.[1] |

Stereochemical Considerations

The 1-amino-2-methoxyethyl group contains a chiral center at the benzylic carbon.[1]

-

Significance: Biological activity will likely be enantioselective.[1]

-

Directive: All assays described below must be performed on the racemate and resolved enantiomers.

Predictive Biological Targets (In Silico & SAR)

Based on Structure-Activity Relationship (SAR) analysis of analogous compounds (e.g., Baclofen, Diclofenac, Methoxamine), two primary mechanisms of action are hypothesized.[1]

Hypothesis A: The "GABA-B / Gabapentinoid" Mimic

The distance between the amine (on the substituent) and the carboxylic acid (post-hydrolysis) approximates the pharmacophore of Baclofen (4-chlorophenyl-GABA).[1]

-

Mechanism: Agonism at GABA-B receptors or antagonism at

calcium channels.[1] -

Therapeutic Potential: Neuropathic pain modulation, anxiolysis.[1]

Hypothesis B: The "Aminated NSAID"

The phenylacetic acid core is the scaffold of Diclofenac and Nepafenac .[1]

Experimental Protocols: Step-by-Step

Phase 1: Metabolic Stability & Prodrug Activation (The "Gatekeeper" Assay)

Before testing receptor affinity, we must confirm the ethyl ester is hydrolyzed to the active acid form (2-(4-(1-amino-2-methoxyethyl)phenyl)acetic acid).[1]

Protocol: Human Plasma & Liver Microsome Stability

-

Preparation: Dissolve E-AMPA-4 (10 µM) in PBS (pH 7.4) with 0.1% DMSO.

-

Incubation: Add to pooled human plasma or human liver microsomes (HLM) supplemented with NADPH.[1] Incubate at 37°C.

-

Sampling: Aliquot at

min. Quench with ice-cold acetonitrile. -

Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS .

-

Monitor: Disappearance of Parent (Ester, m/z ~237) and appearance of Metabolite (Acid, m/z ~209).[1]

-

-

Validation Criteria: Half-life (

) < 60 mins in plasma indicates successful prodrug design.[1]

Phase 2: Cyclooxygenase (COX) Inhibition Screening

Objective: Determine if the free acid metabolite inhibits prostaglandin synthesis.[1]

-

Kit Selection: Use a colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

-

Enzyme Prep: Recombinant Ovine COX-1 and Human Recombinant COX-2.

-

Reaction:

-

Detection: Measure PGH2 production via reduction of TMPD (absorbance at 590 nm).

-

Data Output: Calculate IC50 for COX-1 vs. COX-2.

-

Success Metric: IC50 < 10 µM suggests viable NSAID activity.[1]

-

Phase 3: GABA-B Receptor Binding (Radioligand Assay)

Objective: Test the neuro-modulatory hypothesis.

-

Membrane Prep: Rat cerebral cortex homogenates (rich in GABA-B).[1]

-

Ligand: [3H]-CGP54626 (Selective GABA-B antagonist).[1]

-

Displacement:

-

Incubation: 60 min at 25°C.

-

Filtration: Rapid filtration through GF/B glass fiber filters.[1] Liquid scintillation counting.

-

Analysis: Plot displacement curves to determine

.

Visualization of Signaling & Workflow[1]

Diagram 1: Metabolic Activation & Dual-Pathway Logic

The following diagram illustrates the critical prodrug activation step and the bifurcation of potential biological activity.

Caption: Figure 1. The metabolic activation cascade of E-AMPA-4, illustrating hydrolysis to the active acid followed by divergent pharmacological targeting (Anti-inflammatory vs. Neurological).[1]

Diagram 2: Screening Workflow Hierarchy

This flow dictates the logical progression of experiments: Do not proceed to In Vivo testing if In Vitro stability fails.

Caption: Figure 2. Decision-tree workflow for E-AMPA-4 evaluation. Progression to In Vivo models is gated by successful In Vitro potency and metabolic stability.[1]

Safety & Toxicology Profiling (Critical Analysis)

As a Senior Application Scientist, I must flag a specific structural risk associated with this molecule: The Benzylic Amine.

The Oxidative Deamination Risk

The Ph-CH(NH2)- moiety is a benzylic amine.[1] These are susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO) or cytochrome P450s, converting the amine to a ketone (Acetophenone derivative).

-

Risk: Loss of chiral activity and generation of reactive carbonyl species.[1]

-

Mitigation Strategy: During the Microsomal Stability assay (Phase 1), specifically monitor for the formation of the corresponding ketone metabolite (Ethyl 2-(4-(2-methoxyacetyl)phenyl)acetate).[1] If this conversion is rapid, the molecule may require methylation of the amine (to a secondary amine) or deuteration at the benzylic position to improve metabolic stability.[1]

Blood-Brain Barrier (BBB) Permeability

While the ethyl ester is lipophilic, the free amine is polar.[1]

-

Transport Mechanism: The structural similarity to Phenylalanine/Tyrosine suggests E-AMPA-4 might be a substrate for LAT1 (SLC7A5) .[1]

-

Assay: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell transport assay with and without Leucine (LAT1 inhibitor) to confirm active transport.

References

-

Dhaneshwar, S. S., & Gairola, N. (2012).[1] Mutual prodrugs: The future of NSAIDs for safe and effective therapy.[1] Current topics in medicinal chemistry.

-

Ong, C. E., et al. (2014).[1] Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology.[1]

-

Bowery, N. G., et al. (2002).[1] International Union of Pharmacology.[1] XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews.[1]

-

Puris, E., et al. (2020).[1][2] L-Type Amino Acid Transporter 1 as a Target for Drug Delivery.[1] Pharmaceutical Research.[1]

-

Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology.[1] Wiley-VCH.[1] (Foundational text on esterase activity).

Technical Whitepaper: Solubility Profiling and Solvent Selection for Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate

[1][2]

Executive Summary

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is a bifunctional pharmaceutical intermediate characterized by a lipophilic phenylacetate core and a polar, basic amino-ether side chain.[1][2] Its solubility behavior is dictated by the interplay between the hydrophobic ester scaffold and the ionizable primary amine .[2][3]

This guide provides a structural analysis, predicted solubility landscape, and experimental protocols for solvent selection.[2][3] Critical findings indicate that the free base exhibits high solubility in chlorinated and polar aprotic solvents but requires specific solvent systems (e.g., Ethyl Acetate/Heptane) for crystallization.[2][3] Conversely, the salt forms (e.g., HCl) invert this profile, necessitating aqueous or alcoholic media.[2][3]

Structural & Physicochemical Analysis[1][3]

Understanding the molecular architecture is the first step in predicting solubility behavior.[2][3]

| Feature | Chemical Moiety | Impact on Solubility |

| Core Scaffold | Phenyl Ring | Provides lipophilicity and π-π stacking potential.[1][2][3] |

| Functionality A | Ethyl Ester (-COOEt) | Increases solubility in organic esters (EtOAc) and ethers; hydrolytically labile at high pH.[1][2][3] |

| Functionality B | Primary Amine (-NH | Critical Ionizable Center. pKa ~9.0–9.[1][2][3]5. Dictates pH-dependent solubility.[2][3] |

| Functionality C | Methoxy Ether (-OMe) | H-bond acceptor.[1][2][3] Enhances solubility in alcohols and polar aprotic solvents compared to alkyl analogs.[2][3] |

Predicted Physicochemical Properties[1][2][4]

Solubility Landscape

The solubility of this compound is highly dependent on its protonation state.[2][3] The following data summarizes the theoretical solubility profile based on Group Contribution Methods (Hansen Solubility Parameters) and analogous phenylethanolamine derivatives.

Solubility Map (Free Base Form)

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; primary choice for extraction.[1][2][3] |

| Esters | Ethyl Acetate (EtOAc) | Good (50–100 mg/mL) | "Like dissolves like" (ester-ester interaction); ideal for crystallization.[1][2][3] |

| Alcohols | Methanol, Ethanol | High (>100 mg/mL) | H-bonding with amine and ether groups.[2][3] |

| Ethers | THF, MTBE | Moderate/Good | Good solubility in THF; MTBE often used for precipitation.[2][3] |

| Hydrocarbons | Heptane, Hexane | Poor (<5 mg/mL) | Lack of polar interactions; serves as an anti-solvent .[2][3] |

| Water | Water (pH 7) | Low (<1 mg/mL) | Lipophilic core dominates neutral species solubility.[1][2][3] |

Solubility Map (Salt Forms - e.g., Hydrochloride)

| Solvent Class | Solubility Rating | Application |

| Water | High | Aqueous phase in extractions.[1][2][3] |

| Methanol | High | Recrystallization solvent.[2][3] |

| Ethyl Acetate | Very Low | Anti-solvent for salt formation.[2][3] |

| DCM | Low/Moderate | Depends on ion pairing; generally poor.[2][3] |

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the process goal (Reaction, Extraction, or Purification).

Figure 1: Decision matrix for solvent selection based on protonation state and process objective.[1][2]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol to validate solubility in specific solvent lots.[2][3]

-

Preparation : Weigh approx. 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition : Add the test solvent in 100 µL increments at 25°C.

-

Agitation : Vortex for 30 seconds after each addition.

-

Observation :

-

Quantification (Optional) : If soluble, filter the saturated solution, evaporate a known volume, and weigh the residue to calculate

(mg/mL).

Protocol: Reactive Extraction (Purification)

Leveraging pH-dependent solubility to remove impurities.[1][2][3]

-

Dissolution : Dissolve crude mixture in Dichloromethane (DCM) (10 vol).

-

Acid Wash : Wash with 1N HCl.[2][3] The amine converts to the salt and partitions into the Aqueous Phase .[2][3] Impurities remain in DCM.[2][3]

-

Separation : Collect the aqueous layer.[2][3] Discard organic layer (if impurities are non-basic).[1][2][3]

-

Basification : Adjust aqueous layer pH to >10 using 2N NaOH. The compound reverts to the Free Base (oiling out or precipitating).[1][2][3]

-

Isolation : Dry over MgSO

, filter, and concentrate.

Applications in Synthesis & Drug Development[3][5]

Crystallization Strategy

For the free base, a cooling crystallization or anti-solvent method is recommended.[2][3]

-

Primary Solvent : Ethyl Acetate or Isopropyl Acetate (dissolve at 50°C).[2][3]

-

Anti-Solvent : Heptane or Methylcyclohexane (add slowly at 40°C until turbidity, then cool to 0°C).[2][3]

-

Note: The presence of the methoxyethyl group may retard crystallization due to rotational freedom; seeding is highly recommended.[2][3]

Chromatography[1][2][3]

References

-

Rasmuson, Å. C., et al. (2002).[2][3] "Solubility of Phenylacetic Acid Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. Link[1][2][3]

-

Bergström, C. A., et al. (2003).[2][3] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link

-

Lipinski, C. A. (2000).[2][3] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3] Journal of Pharmacological and Toxicological Methods. Link

-

PubChem Database. "Ethyl 2-amino-2-phenylacetate Hydrochloride (Analogous Structure)."[1][2][3] National Library of Medicine.[2][3] Link[1][2][3]

Methodological & Application

"reaction mechanisms involving Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate"

Application Note: Strategic Utilization of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate in Medicinal Chemistry

Executive Summary & Significance

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is a high-value bifunctional building block characterized by two orthogonal reactive centers: a benzylic primary amine with an adjacent methoxy ether, and a distal ethyl ester. This scaffold is increasingly prominent in the synthesis of Factor D inhibitors (complement pathway modulation) and Sodium Channel modulators (pain management).

The molecule's significance lies in the 1-amino-2-methoxyethyl moiety.[1] This chiral motif serves as a bioisostere for traditional phenethylamines, introducing specific polarity and hydrogen-bond accepting capability (via the methoxy group) that can optimize pharmacokinetic profiles, specifically metabolic stability and blood-brain barrier (BBB) penetration.

This guide details the reaction mechanisms for synthesizing and utilizing this intermediate, focusing on stereoselective amine formation and chemoselective derivatization .

Core Reaction Mechanisms

Mechanism of Synthesis: The "Ellman" Route

The most robust route to the chiral intermediate is via the Ellman Sulfinamide method, which ensures high enantiomeric excess (

Step-by-Step Mechanistic Flow:

-

Friedel-Crafts Acylation: Ethyl phenylacetate reacts with methoxyacetyl chloride (

catalyst). The ester group directs the incoming acylium ion to the para position due to steric clearance, despite the electronic deactivation of the methylene linker. -

Imine Condensation: The resulting ketone condenses with

-tert-butanesulfinamide. -

Diastereoselective Reduction: The imine is reduced using

. The bulky tert-butyl group on the sulfinyl auxiliary dictates the approach of the hydride, creating the chiral center at the benzylic position. -

Acidolytic Deprotection: Treatment with HCl/Dioxane cleaves the sulfinyl group, yielding the chiral amine salt.

Chemoselectivity: Amine vs. Ester

The molecule presents a classic chemoselectivity challenge.

-

The Amine (

): A hard nucleophile, highly reactive toward acyl chlorides and isocyanates. -

The Ester: Susceptible to hydrolysis (

) or reduction ( -

Operational Rule: To modify the ester (e.g., hydrolysis to the acid for peptide coupling) without affecting the amine, the amine must first be Boc-protected . Conversely, the amine can be derivatized (e.g., amide coupling) in the presence of the ester using mild bases (DIPEA) that do not trigger ester hydrolysis.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the stereoselective synthesis and the divergent reactivity pathways.

Figure 1: Stereoselective synthesis via Ellman auxiliary and divergent reactivity pathways for drug development.

Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral Amine (Ellman Method)

Note: This protocol assumes the starting ketone is available or prepared via standard Friedel-Crafts acylation.

Reagents:

-

Ketone Substrate: Ethyl 2-(4-(2-methoxyacetyl)phenyl)acetate (1.0 equiv)

-

(R)-(+)-2-Methyl-2-propanesulfinamide (1.2 equiv)

-

Titanium(IV) ethoxide (

) (2.0 equiv) -

Sodium borohydride (

) (4.0 equiv) -

Solvent: Anhydrous THF

Procedure:

-

Imine Formation: In a flame-dried flask under

, dissolve the ketone and sulfinamide in THF (0.5 M). -

Add

dropwise. Reflux the mixture for 12–18 hours. Monitor by TLC (disappearance of ketone). -

Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite. Dry the organic layer (

) and concentrate. -

Reduction: Dissolve the crude imine in THF (0.2 M) and cool to -48°C.

-

Add

in portions. Stir at -48°C for 4 hours, then warm to RT overnight. -

Quench: Add MeOH dropwise, then saturated

. Extract with EtOAc. -

Hydrolysis: Dissolve the sulfinamide intermediate in 4M HCl/Dioxane. Stir for 1 hour. Precipitate the product as the hydrochloride salt using diethyl ether.

Protocol B: Analytical Validation (Chiral HPLC)

To ensure the enantiomeric purity required for biological assays (Factor D inhibition), use the following method.

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

| Target Data | The (S)-enantiomer typically elutes first (verify with standards). |

Handling & Stability Data

-

Storage: The free base is prone to carbamate formation with atmospheric

. Store as the Hydrochloride Salt at -20°C under argon. -

Stability:

-

Acid: Stable in 4M HCl/Dioxane (used for deprotection).

-

Base: Unstable in strong aqueous base (

) due to ester hydrolysis. -

Thermal: Stable up to 80°C; avoid prolonged heating above 120°C (potential for intermolecular amide formation/polymerization).

-

References

-

Factor D Inhibitor Context

-

Title: Aminomethyl-biaryl derivatives as complement factor D inhibitors.[1]

- Source: P

- URL

-

-

Ellman Synthesis Methodology

- Title: Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide.

- Source:Accounts of Chemical Research, 2002, 35(11), 984–995.

-

URL:[Link]

-

Friedel-Crafts Selectivity

- Title: Regioselectivity in the Friedel-Crafts Acylation of Phenylacetic Acid Deriv

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Sodium Channel Modulator Context

Sources

"Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate as a building block in medicinal chemistry"

Executive Summary

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is a high-value, bifunctional building block that bridges the gap between fragment-based drug discovery (FBDD) and lead optimization. This scaffold is characterized by three distinct pharmacophoric features:

-

A Chiral Primary Amine: A versatile handle for amide coupling, urea formation, or reductive amination, positioned on a benzylic carbon to allow for stereochemical exploration.

-

A Methoxyethyl Side Chain: A "privileged" motif that modulates lipophilicity (LogD) and metabolic stability, often functioning as a bioisostere for alkyl groups while providing an additional hydrogen-bond acceptor.

-

A Phenylacetic Acid Ethyl Ester: A masked carboxylic acid that serves as a prodrug moiety or a precursor for further chain extension.

This application note details the strategic utility of this compound, providing validated protocols for its asymmetric synthesis, chemoselective derivatization, and application in parallel medicinal chemistry libraries.

Structural Analysis & Physicochemical Profile

The strategic inclusion of the 1-amino-2-methoxyethyl group addresses a common challenge in medicinal chemistry: the "Molecular Obesity" problem. Unlike simple alkyl chains, the methoxyethyl group lowers the cLogP while maintaining steric bulk, often improving solubility and reducing non-specific binding.

Table 1: Calculated Physicochemical Properties

| Property | Value (Predicted) | Significance |

| Molecular Formula | C | Low MW fragment (<250 Da) |

| Molecular Weight | 237.30 g/mol | Ideal for Fragment-Growing |

| cLogP | ~1.8 - 2.1 | Optimal for oral bioavailability (Lipinski compliant) |

| TPSA | ~65 Ų | Good membrane permeability |

| H-Bond Donors | 1 (Amine) | Specific binding interactions |

| H-Bond Acceptors | 4 | Includes the ether oxygen |

| Rotatable Bonds | 6 | Flexible adaptation to binding pockets |

Synthetic Protocols

To utilize this building block effectively, high enantiomeric purity is required. Racemic benzylic amines often suffer from poor selectivity in protein binding. We recommend the Ellman’s Sulfinamide approach for the asymmetric synthesis of this scaffold, ensuring >98% ee.

Protocol A: Asymmetric Synthesis via Ellman’s Auxiliary

Objective: Synthesize (S)-Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate.

Reagents:

-

Starting Material: Ethyl 2-(4-(2-methoxyacetyl)phenyl)acetate (derived from Friedel-Crafts acylation of ethyl phenylacetate).

-

Auxiliary: (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's Reagent).

-

Catalyst: Titanium(IV) ethoxide (Ti(OEt)

). -

Reductant: Sodium borohydride (NaBH

) or L-Selectride (for higher diastereoselectivity).

Step-by-Step Methodology:

-

Condensation (Imine Formation):

-

Charge a dry reaction vessel with Ethyl 2-(4-(2-methoxyacetyl)phenyl)acetate (1.0 equiv) and (S)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

-

Add Ti(OEt)

(2.0 equiv) dropwise under N -

Heat to 60°C for 12-18 hours. Monitor by LC-MS for the disappearance of the ketone.

-

Critical Step: Upon completion, cool to RT and pour into brine with vigorous stirring to precipitate titanium salts. Filter through Celite.

-

-

Diastereoselective Reduction:

-

Dissolve the crude sulfinimine in anhydrous THF at -78°C.

-

Add L-Selectride (1.5 equiv) dropwise to favor the (S,S)-diastereomer (verify stereochemistry based on specific auxiliary used).

-

Stir at -78°C for 3 hours, then warm slowly to RT.

-

Quench with saturated NH

Cl solution. Extract with EtOAc.[1][2]

-

-

Deprotection (Amine Liberation):

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in dioxane (2.0 equiv) and stir at RT for 1 hour.

-

Concentrate in vacuo. The product is obtained as the Hydrochloride salt.[3]

-

Purification: Recrystallize from EtOH/Et

O to achieve >98% ee.

-

Application Workflows in Medicinal Chemistry

The bifunctionality of this scaffold allows for Divergent Synthesis . The amine can be derivatized while keeping the ester intact (Pathway A), or the ester can be hydrolyzed/reduced while protecting the amine (Pathway B).

Diagram 1: Strategic Utilization Workflow

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and ester functionalities.

Protocol B: High-Throughput Amide Library Generation

Context: Creating a library of potential kinase inhibitors targeting the ATP-binding pocket, where the methoxyethyl group occupies the solvent-exposed region.

Procedure:

-

Stock Preparation: Prepare a 0.1 M stock solution of the scaffold (HCl salt) in DMF containing 3.0 equiv of DIPEA.

-

Plate Setup: In a 96-well reaction block, dispense 100 µL of the scaffold stock (10 µmol) into each well.

-

Reagent Addition:

-

Add 1.1 equiv of diverse Carboxylic Acids (R-COOH) in DMF.

-

Add 1.2 equiv of HATU (coupling agent).

-

-

Incubation: Shake at RT for 16 hours.

-

Workup (Solid Phase Extraction):

-

Use SCX-2 (Strong Cation Exchange) cartridges.

-

Load reaction mixture.[1] Wash with MeOH (removes acids/coupling byproducts).

-

Elute product with 2M NH

in MeOH.

-

-

Validation: Analyze by UPLC-MS. Expect >85% purity for direct biological screening.

Self-Validating Check:

-

Control: Include a well with Acetic Acid.[1] If the acetylated product is not formed, check the quality of the HATU or the water content of the DMF.

-

Observation: The methoxyethyl ether oxygen can coordinate with cations; ensure no Lewis acid metals are present during workup to prevent chelation-induced losses.

Mechanistic Insights & Troubleshooting

The "Methoxy Effect"

The 2-methoxyethyl group is not merely a solubilizing tail. In many crystal structures (e.g., related to Vimpat or specific kinase inhibitors), the ether oxygen acts as a weak H-bond acceptor.

-

Design Tip: When docking this molecule, allow the methoxyethyl chain to adopt a gauche conformation (O-C-C-N), which is often energetically favorable due to the gauche effect and intramolecular H-bonding with the amide proton.

Troubleshooting Common Issues

-

Racemization: Benzylic amines are prone to racemization under strongly basic conditions or high heat.

-

Solution: Avoid using NaH or t-BuOK. Use organic bases like DIPEA or Cs

CO

-

-

Ester Hydrolysis: The ethyl ester is relatively stable but can hydrolyze if exposed to strong aqueous bases during workup.

-

Solution: Perform aqueous washes with pH-neutral buffers or use acidic workups (if the product allows).

-

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 391-412. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Chiodi, D., & Ishihara, Y. (2024).[4] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[4] Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Disclaimer: This Application Note is for research purposes only. All synthesis steps should be performed in a fume hood by trained personnel following standard safety protocols.

Sources

- 1. p-Aminophenylacetic acid ethyl ester | C10H13NO2 | CID 225219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to the Scaled-Up Synthesis of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate

Introduction

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a chiral amine and a phenylacetic acid ester, is prevalent in a number of therapeutics.[1] The efficient and stereocontrolled synthesis of this molecule is therefore of significant interest to the pharmaceutical industry.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for scaling up the synthesis of this valuable intermediate. The focus is on providing a scientifically sound, practical, and safe methodology, moving from laboratory-scale understanding to a robust, larger-scale process.

The transition from a laboratory-scale procedure to a larger, pilot, or even commercial-scale operation is a critical phase in pharmaceutical process development.[3][4] It is rarely a linear process and presents numerous challenges, including altered heat and mass transfer, potential changes in impurity profiles, and the need for rigorous process controls to ensure batch-to-batch consistency and product quality.[5][6] This guide will address these challenges by providing a detailed, step-by-step protocol grounded in established chemical principles and process safety management.

PART 1: Foundational Scientific Principles

Retrosynthetic Analysis and Key Transformations

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic routes. A common and effective strategy involves the asymmetric synthesis of the chiral amine moiety, which is a cornerstone of many modern pharmaceutical syntheses.[7][8]

Caption: Retrosynthetic analysis of the target molecule.

The chosen forward synthesis for this scaled-up procedure focuses on the asymmetric amination of a prochiral ketone precursor. This approach is often favored in industrial settings due to its potential for high enantioselectivity and efficiency.[2] Biocatalytic methods, such as the use of transaminases, have emerged as powerful tools for this transformation, offering mild reaction conditions and high stereocontrol.[1]

Critical Process Parameters and Their Impact

Scaling up a chemical synthesis requires a deep understanding of the critical process parameters (CPPs) and their influence on critical quality attributes (CQAs) of the final product.[9] For this synthesis, the following CPPs are of paramount importance:

| Critical Process Parameter (CPP) | Impact on Critical Quality Attributes (CQAs) | Rationale and Mitigation Strategies |

| Temperature | Reaction rate, selectivity, impurity formation, enzyme stability (if applicable). | Precise temperature control is crucial. Use of a jacketed reactor with an efficient heat transfer fluid is mandatory. Develop a thermal profile to avoid exotherms and ensure optimal reaction conditions. |

| Reagent Addition Rate | Localized concentration gradients, exotherm control, side reactions. | Controlled addition via a calibrated pump is necessary. The addition rate should be optimized to maintain a safe temperature profile and minimize impurity formation. |

| Mixing/Agitation | Homogeneity, mass transfer, heat transfer, reaction kinetics. | The agitator type and speed must be selected to ensure efficient mixing without causing excessive shear, which could be detrimental to a biocatalyst. Computational fluid dynamics (CFD) modeling can be beneficial for optimizing mixing at scale. |

| pH | Reaction rate, product stability, enzyme activity (if applicable), work-up efficiency. | Continuous pH monitoring and control are essential, especially for pH-sensitive reactions like enzymatic transformations. Automated dosing of acid or base may be required. |

| Solvent Selection | Solubility of reactants and products, reaction rate, impurity profile, ease of work-up and purification, safety, and environmental impact. | The solvent system should be chosen based on a balance of these factors. A solvent that facilitates both the reaction and the subsequent crystallization of the product is ideal. |

PART 2: Detailed Experimental Protocol for Scale-Up

This protocol outlines a multi-kilogram scale synthesis. It is imperative that a thorough Process Hazard Analysis (PHA) and Hazard and Operability (HAZOP) study are conducted before attempting this procedure. [6] All operations should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn at all times.[10]

Synthesis of the Prochiral Ketone Precursor

The synthesis of the prochiral ketone, Ethyl 2-(4-(2-methoxyacetyl)phenyl)acetate, can be achieved through various methods, including Friedel-Crafts acylation of a suitable phenylacetate derivative.

2.1.1 Materials and Equipment

| Reagent/Equipment | Quantity/Specification | Supplier/Grade |

| Ethyl 2-phenylacetate | (Specify molar equivalent) | ACS Grade or higher |

| Methoxyacetyl chloride | (Specify molar equivalent) | ACS Grade or higher |

| Aluminum chloride (anhydrous) | (Specify molar equivalent) | ACS Grade or higher |

| Dichloromethane (DCM) | (Specify volume) | Anhydrous, ACS Grade |

| Hydrochloric acid (HCl) | (Specify concentration and volume) | Reagent Grade |

| Sodium bicarbonate (NaHCO3) | (Specify concentration and volume) | Reagent Grade |

| Brine (saturated NaCl solution) | (Specify volume) | Laboratory prepared |

| Anhydrous magnesium sulfate (MgSO4) | (Specify quantity) | ACS Grade |

| 100 L Glass-lined reactor | Jacketed, with overhead stirrer, reflux condenser, and addition funnel | (Specify manufacturer) |

| Temperature probe | Calibrated | (Specify manufacturer) |

| Inert gas supply (Nitrogen or Argon) | High purity | - |

2.1.2 Step-by-Step Procedure

-

Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

-

Charge Reactants: Charge the reactor with anhydrous dichloromethane and aluminum chloride under a nitrogen atmosphere. Cool the mixture to 0-5 °C with constant stirring.

-

Slow Addition: Slowly add a solution of ethyl 2-phenylacetate and methoxyacetyl chloride in dichloromethane to the reactor via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC. The reaction is typically complete within 4-6 hours.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated hydrochloric acid in a separate vessel, ensuring the temperature does not exceed 25 °C.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude prochiral ketone.

-

Purification: The crude product can be purified by crystallization or column chromatography if necessary.[11]

Asymmetric Reductive Amination (Biocatalytic Approach)

This section details the use of a transaminase enzyme for the asymmetric synthesis of the chiral amine.[1]

2.2.1 Materials and Equipment

| Reagent/Equipment | Quantity/Specification | Supplier/Grade |

| Prochiral ketone | (Specify molar equivalent) | As synthesized above |

| Transaminase enzyme | (Specify activity units) | (Specify supplier and catalog number) |

| Amine donor (e.g., Isopropylamine) | (Specify molar excess) | ACS Grade or higher |

| Pyridoxal-5'-phosphate (PLP) cofactor | (Specify catalytic amount) | (Specify supplier) |

| Buffer solution (e.g., Potassium phosphate) | (Specify concentration and pH) | Prepared with high-purity water |

| 100 L Bioreactor | pH and temperature control, sparging capabilities | (Specify manufacturer) |

| Centrifuge | For cell/enzyme separation | (Specify model and capacity) |

| Extraction solvents (e.g., Ethyl acetate) | (Specify volume) | ACS Grade |

2.2.2 Step-by-Step Procedure

-

Bioreactor Preparation: Prepare the buffer solution in the bioreactor and adjust the pH and temperature to the optimal conditions for the selected transaminase.

-

Enzyme and Cofactor Addition: Add the transaminase enzyme and the PLP cofactor to the buffer solution and allow them to dissolve with gentle stirring.

-

Substrate and Amine Donor Addition: Add the prochiral ketone (dissolved in a minimal amount of a water-miscible co-solvent if necessary) and the amine donor to the bioreactor.

-

Reaction: Maintain the reaction at the optimal temperature and pH. Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee).[12][13] The reaction is typically run for 24-48 hours.

-

Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and remove the enzyme by centrifugation or filtration.

-

Product Extraction: Extract the aqueous reaction mixture with a suitable organic solvent, such as ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.

Purification by Crystallization

Crystallization is a critical step for purifying the final product and isolating the desired enantiomer.[14][15][16]

2.3.1 Materials and Equipment

| Reagent/Equipment | Quantity/Specification | Supplier/Grade |

| Crude Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate | (As obtained above) | - |

| Crystallization solvent/anti-solvent system | (To be determined experimentally) | ACS Grade |

| Crystallization vessel | Jacketed, with controlled cooling | (Specify manufacturer) |

| Filtration apparatus | Buchner funnel, filter paper | - |

| Vacuum oven | For drying the final product | - |

2.3.2 Step-by-Step Procedure

-

Solvent Screening: Perform small-scale experiments to identify a suitable solvent or solvent/anti-solvent system for crystallization. The ideal system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures.[11]

-

Dissolution: Dissolve the crude product in the chosen solvent at an elevated temperature.

-

Controlled Cooling: Slowly cool the solution to induce crystallization. The cooling rate should be carefully controlled to promote the formation of large, pure crystals.[11] Seeding with a small amount of pure product can be beneficial.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Caption: Experimental workflow for the scaled-up synthesis.

PART 3: Process Safety and Analytical Quality Control

Process Safety Management

Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.[17][18]

-

Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) and reaction calorimetry studies on the key reaction steps to understand the thermal potential and runaway possibilities.

-

Material Compatibility: Ensure all materials of construction for the reactor and associated equipment are compatible with the reagents and solvents used.

-

Emergency Procedures: Establish clear and well-rehearsed emergency procedures for events such as thermal runaway, spills, and fires.[10]

-

Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including safety glasses, lab coats, and gloves, at all times.[10] For large-scale operations, additional PPE such as face shields and respiratory protection may be necessary.

Analytical Quality Control

Robust analytical methods are essential for monitoring the reaction progress, ensuring product quality, and meeting regulatory requirements.

-

In-Process Controls (IPCs): Implement regular IPCs using techniques like HPLC, GC, or TLC to monitor reaction conversion and impurity formation.

-

Final Product Specification: Establish a comprehensive specification for the final product, including:

-

Identity: Confirmed by NMR, IR, and Mass Spectrometry.

-

Purity: Determined by HPLC or GC, with limits for known and unknown impurities.

-

Enantiomeric Purity: Measured by chiral HPLC or chiral GC.[12][13]

-

Residual Solvents: Quantified by headspace GC.

-

Water Content: Determined by Karl Fischer titration.

-

Caption: Relationship between process parameters and quality attributes.

Conclusion

The successful scale-up of the synthesis of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate hinges on a thorough understanding of the underlying chemical principles, meticulous control of critical process parameters, and a steadfast commitment to safety and quality. By following the detailed protocols and considering the insights provided in this guide, researchers and drug development professionals can navigate the complexities of process scale-up and efficiently produce this vital pharmaceutical intermediate. Continuous process optimization and the application of Process Analytical Technology (PAT) can further enhance the robustness and efficiency of this synthesis on an industrial scale.

References

- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.

- Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia.

- Hovione. (2020, October 23). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines.

- Benchchem. (2025). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.

- MDPI. (2018, June 21). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.

- PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.

- PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

- Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.

- BIA. (n.d.). Crystallisation in pharmaceutical processes.

- At Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.

- ThalesNano. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.

- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.

- Piramal Pharma Solutions. (2024, October 29). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know.

- Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.

- Tioga Research. (2025, October 23). Process Development in Pharmaceutical Formulation: Bridging In Vitro Predictivity & Scale-Up.

- ACS Publications. (2023, April 3). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Journal of the American Chemical Society.

- Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.

- Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist.

- CORDIS | European Commission. (2014, July 8). AMINE SYNTHESIS THROUGH BIOCATALYTIC CASCADES.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.

- MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

- FDA. (n.d.). Manufacturing Scale-Up of Drugs and Biologics.

- Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.

- ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

- Benchchem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- PMC. (n.d.). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

- ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.

- ACS Publications. (2020, December 18). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.

- ERIC. (2012, September). Multicomponent Synthesis of a N-Protected Alpha-Amino Ester: Ethyl 2-((4-Methoxyphenyl)Amino)-3-Phenylpropanoate. Journal of Chemical Education.

- PMC. (2024, September 26). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.

- Benchchem. (n.d.). 2-(Ethyl(phenyl)amino)ethyl acetate|CAS 38954-40-4.

- PrepChem.com. (n.d.). Synthesis of ethyl phenylacetate.

- MDPI. (2024, December 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- Hruby, V. J., & Qian, X. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

- Royal Society of Chemistry. (2025, October 5). Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination.

- Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023, August 29). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters.

Sources

- 1. AMINE SYNTHESIS THROUGH BIOCATALYTIC CASCADES | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 2. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]

- 3. scllifesciences.com [scllifesciences.com]

- 4. seed.nih.gov [seed.nih.gov]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation [optimation.rebuildmanufacturing.com]

- 7. mdpi.com [mdpi.com]

- 8. renyi.hu [renyi.hu]

- 9. bia.si [bia.si]

- 10. moravek.com [moravek.com]

- 11. longdom.org [longdom.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 14. syrris.com [syrris.com]

- 15. pharmafocusasia.com [pharmafocusasia.com]

- 16. img01.pharmablock.com [img01.pharmablock.com]

- 17. ehs.stanford.edu [ehs.stanford.edu]

- 18. mt.com [mt.com]

Troubleshooting & Optimization

"purification challenges of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate"

Technical Support Center: Ticket #8492 Subject: Purification Protocol for Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary: The "Bifunctional" Paradox

You are encountering difficulty because Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate presents a classic "chemoselective paradox" in purification.

-

The Amine (Basic): The primary amine (

) is highly polar and basic. On standard silica gel, it protonates silanol groups ( -

The Ester (Labile): The ethyl phenylacetate moiety is susceptible to hydrolysis (saponification). While you need basic conditions to elute the amine, strong bases or prolonged exposure to aqueous base will hydrolyze the ester to the carboxylic acid.

This guide provides a self-validating workflow to navigate these competing stabilities.

Module 1: The "Cold pH-Swing" Extraction

Use this protocol if your crude reaction mixture contains non-basic impurities (starting materials, neutral byproducts).

The Logic: Instead of relying solely on chromatography, we utilize the drastic solubility difference between the ionized ammonium salt (water-soluble) and the free base (organic-soluble).

Critical Constraint: All aqueous basic steps must be performed cold (0–5 °C) and rapidly to prevent ester hydrolysis.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with amine salts.

-

Acid Extraction (Purification Step 1):

-

The "Cold Swing" (Purification Step 2):

-

Cool the aqueous layer to 0 °C in an ice bath.

-

Add fresh EtOAc to the flask.

-

Slowly adjust the pH of the aqueous layer to pH 9–10 using Saturated

or 2M -

Mechanism:[1][2][3] The salt deprotonates back to the free amine, which migrates into the cold EtOAc.

-

-

Isolation:

-

Separate the layers immediately.

-

Wash the EtOAc layer once with Brine to remove excess water.

-

Dry over

(Sodium Sulfate). Avoid -

Concentrate in vacuo at

.

-

Module 2: Chromatography Troubleshooting

Use this guide if the extraction did not yield sufficient purity.

Issue: The compound streaks/tails on TLC and Flash columns. Root Cause: Interaction between the amine lone pair and acidic silanols on the silica surface.[6]

The "Amine-Modified" Silica Protocol

Standard silica is too acidic. You must deactivate the silica surface before and during the run.

| Parameter | Recommendation | Why? |

| Stationary Phase | Neutral Alumina (Grade III) | Alumina is less acidic than silica, preventing tailing without aggressive modifiers. |

| Alternative Phase | Doped Silica | If using silica, it must be pre-treated with Triethylamine (TEA). |

| Mobile Phase | DCM / MeOH + 1% TEA | TEA competes for silanol binding sites, allowing your product to elute as a sharp band. |

| Loading | DCM (Liquid Load) | Avoid dry loading on silica; the heat of adsorption can degrade the amine. |

Visual Workflow: Chromatography Decision Tree

Caption: Decision logic for selecting the correct stationary phase and modifiers to prevent amine tailing while minimizing ester hydrolysis.

Module 3: Crystallization & Salt Formation

Use this if the product is an oil (common for amino esters) and you require a solid.

The Issue: The free base is likely a viscous oil due to the flexible methoxyethyl chain and the ethyl ester preventing efficient packing lattice formation.

The Solution: Convert the oil into a crystalline salt. This also serves as a final purification step (impurities stay in the mother liquor).

Recommended Salt Screens

Do not use strong mineral acids (HCl, H2SO4) in water/methanol, as they promote ester hydrolysis or transesterification. Use anhydrous organic acids.

-

The Oxalate Method (Gold Standard for Amino Esters):

-

Dissolve 1g of oil in 5 mL Anhydrous Ethanol or Isopropanol .

-

Add 1.0 equivalent of Oxalic Acid (anhydrous) dissolved in warm ethanol.

-

Observation: Oxalates often crystallize immediately. If not, add diethyl ether until turbid and store at 4°C.

-

Why: Oxalic acid is strong enough to protonate the amine fully but forms a stable lattice that accommodates the ester group.

-

-

The Fumarate Method (Alternative):

-

Use Fumaric Acid in Isopropanol.

-

Fumarates are often less hygroscopic than hydrochlorides and pharmaceutically acceptable.

-

Data: Salt Properties Comparison

| Salt Type | Crystallinity Potential | Hydrolysis Risk | Hygroscopicity |

| Free Base | Low (Oil) | Moderate | N/A |

| Hydrochloride (HCl) | High | High (Excess HCl hydrolyzes ester) | High |

| Oxalate | Very High | Low (Mildly acidic) | Low |

| Tartrate | Moderate | Low | Moderate |

Frequently Asked Questions (FAQ)

Q1: My product turned into a carboxylic acid after the column. What happened? A: You likely used a mobile phase containing water/methanol without controlling the pH, or you left the compound on the silica gel too long. Silica is slightly acidic and hygroscopic; adsorbed water on the silica surface can hydrolyze esters over time. Fix: Use anhydrous solvents and flush the column rapidly.

Q2: Can I use Acetone to recrystallize the amine? A: Absolutely Not. Primary amines react with acetone to form imines (Schiff bases) . This reaction is reversible but will contaminate your spectra and yield. Use Ethyl Acetate, Ethanol, or Isopropanol.

Q3: The NMR shows a "doublet of doublets" that looks messy. Is it impure? A: Not necessarily. The molecule has a chiral center at the benzylic position (attached to the amine). If you have a racemic mixture, the spectra are standard. However, if you have formed diastereomers (e.g., via salt formation with a chiral acid like Tartaric acid), you may see signal splitting. Also, check for Rotamers : The methoxyethyl group can adopt specific conformations that broaden NMR signals. Run the NMR at 50°C to see if peaks sharpen.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa values and general purification logic).

-

BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. (Detailed mechanism of base-catalyzed ester hydrolysis).

-

Phenomenex Technical Notes. (2024). Strategies for Peak Shape Improvement of Basic Compounds. (Source for TEA/Silanol suppression interactions).[2][6][7]

-

Organic Syntheses. Ethyl Phenylacetate Synthesis and Stability. Org. Synth. 1922, 2, 27. (Foundational chemistry regarding the stability of the phenylacetate core).

-

ResearchGate Communications. (2014). Triethylamine usage in silica chromatography for amines. (Practical application of mobile phase modifiers).

Sources

"optimizing reaction conditions for Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate synthesis"

Current Status: Online Ticket ID: OPT-SYN-8821 Subject: Optimization of Reductive Amination for Labile Benzylic Ether/Ester Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate . This molecule presents a "use-case clash" in organic synthesis:

-

The Target: A primary benzylic amine with a

-methoxy group. -

The Liability: An ethyl ester side chain (

) that must remain intact.

The most robust route is the Reductive Amination of the corresponding ketone precursor: Ethyl 2-(4-(2-methoxyacetyl)phenyl)acetate.

Critical Warning: Standard reductive amination protocols (e.g.,

Module 1: The Reagent System (Why Your Current Yield is Low)

Q: Why is my reaction stalling or producing secondary amines?

A: The equilibrium between your ketone and ammonia is unfavorable. In standard methanolic ammonia, the formation of the imine (intermediate) is slow and reversible. Water produced during imine formation pushes the equilibrium back to the ketone.

-

Consequence: A large amount of unreacted ketone remains. As the primary amine product forms, it is more nucleophilic than ammonia, reacting with the remaining ketone to form a secondary amine dimer .

Q: How does the Titanium(IV) Isopropoxide protocol fix this?

A:

-

Lewis Acid Activation: It coordinates to the ketone carbonyl, increasing electrophilicity.

-

Water Scavenging: It reacts with the water byproduct to form stable titanium oxides/hydroxides, driving the equilibrium effectively to completion (